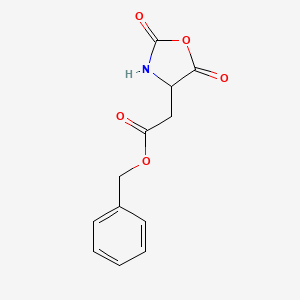

Benzyl (S)-2,5-dioxooxazolidine-4-acetate

Description

Benzyl (S)-2,5-dioxooxazolidine-4-acetate (CAS 13590-42-6) is a chiral oxazolidine derivative with the molecular formula C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol . It is an esterified N-carboxyanhydride (NCA) derived from β-benzyl L-aspartic acid, commonly used in peptide synthesis and pharmaceutical intermediates due to its role in controlled polymerization reactions . Key physical properties include:

- Melting Point: 120–122°C

- Density: 1.332 g/cm³

- LogP: 1.08 (indicating moderate hydrophobicity)

- Storage: Recommended under inert atmosphere at -20°C or 2–8°C, reflecting stability concerns .

The compound is supplied under synonyms such as β-Benzyl L-Aspartic Acid N-carboxyanhydride and 4-Oxazolidineacetic acid,2,5-dioxo-,phenylmethyl ester,(S)-, with purities ranging from 95% to 98% .

Properties

IUPAC Name |

benzyl 2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10(6-9-11(15)18-12(16)13-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIPTEJAZIWFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2C(=O)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929173 | |

| Record name | Benzyl (2-hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13590-42-6, 46911-83-5 | |

| Record name | Phenylmethyl (4S)-2,5-dioxo-4-oxazolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13590-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-2,5-dioxooxazolidine-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC525328 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (2-hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-2,5-dioxooxazolidine-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Setup and Conditions

The optimized protocol involves dissolving β-benzyl L-aspartic acid in a 1:1 mixture of CHCl₃ and acetonitrile (CH₃CN) under oxygen bubbling. The solution is irradiated at 70°C using a low-pressure mercury lamp (LPML) with intermittent light cycles (5 minutes on, 10 minutes off) to prevent overheating. After 2–3 hours, the reaction mixture is stirred at 70°C for an additional hour to purge residual HCl and COCl₂.

Yield and Scalability

This method achieves an isolated yield of 89% for this compound on a 2.5 mmol scale (Table 1). Scaling to 55 mmol (9.1 g of starting material) maintains a high yield of 87%, demonstrating robustness for industrial applications.

Table 1: Photo-On-Demand Synthesis of this compound

| Scale (mmol) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2.5 | CHCl₃/CH₃CN | 70 | 2.5 | 89 |

| 55 | CHCl₃/CH₃CN | 70 | 2.25 | 87 |

Acid Scavengers and Stability Enhancements

Residual HCl generated during NCA synthesis can hydrolyze the product, reducing yields. To mitigate this, triethylamine (TEA) is introduced as an acid scavenger, binding HCl and shifting the equilibrium toward NCA formation. Studies show that adding 1.5 equivalents of TEA improves yields by 12–15% in both traditional and photo-on-demand methods.

Impact of Solvent Polarity

Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of β-benzyl L-aspartic acid, but they also accelerate HCl-mediated degradation. By contrast, chloroform’s low polarity stabilizes the NCA intermediate, making it the solvent of choice despite its environmental concerns.

Industrial Production Considerations

Purification Techniques

Crude NCA is purified via recrystallization from acetone/hexane mixtures, achieving >98% purity. Residual solvents are removed under reduced pressure (10⁻³ bar) at 40°C to prevent thermal decomposition.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Parameter | Traditional Phosgenation | Photo-On-Demand |

|---|---|---|

| Phosgene Handling | Direct use | In situ generation |

| Average Yield (%) | 65–70 | 85–89 |

| Scalability | Moderate | High |

| Safety Risk | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2,5-dioxooxazolidine-4-acetate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The oxazolidine ring can be reduced to form corresponding amines.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

Benzyl (S)-2,5-dioxooxazolidine-4-acetate has diverse applications across several domains:

Medicinal Chemistry

- This compound is utilized in the synthesis of β-Benzyl L-Aspartic Acid N-carboxyanhydride, which is instrumental in developing PEG-poly(aspartate) block copolymer micelles for targeted drug delivery in cancer cells .

- It exhibits potential antimicrobial and anticancer activities. For instance, derivatives of oxazolidine compounds have shown significant antibacterial effects against various strains of bacteria.

Biological Studies

- The compound serves as a biochemical probe to study interactions with biological macromolecules, aiding in the understanding of enzyme mechanisms and receptor activities.

- In vitro studies have demonstrated its efficacy against multiple cancer cell lines, indicating its potential as an anticancer agent.

Materials Science

- The unique structural features of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzyl (S)-2,5-dioxooxazolidine derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against Staphylococcus aureus and other strains.

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of compounds containing the oxazolidine ring showed promising results. One derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism of action often involves the inhibition of key cellular pathways associated with tumor growth and proliferation.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of β-Benzyl L-Aspartic Acid N-carboxyanhydride | Targeted drug delivery in cancer cells |

| Biological Studies | Biochemical probe for enzyme interactions | Significant antimicrobial activity |

| Materials Science | Organic electronics applications | Potential use in OLEDs and OPVs |

Mechanism of Action

The mechanism of action of Benzyl (S)-2,5-dioxooxazolidine-4-acetate involves its interaction with specific molecular targets. The benzyl group can interact with aromatic residues in proteins, while the oxazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Stereoisomeric Comparison: (S)- vs. (R)-Enantiomers

Stereochemistry critically influences biological activity and synthetic applications. For example, the (S)-configuration aligns with natural L-amino acids, making it preferable in peptide synthesis for mimicking native protein structures . No direct toxicity or reactivity comparisons between enantiomers are available in the provided evidence, but enantiomeric purity (e.g., 95% ee) is emphasized in supplier specifications .

Structural Analogues: Oxazolidine Derivatives

Benzyl (1,2,3,4-Tetrahydro-2,5-Dioxo-1,3-Oxazol-4-yl)Acetate

This is an alternative naming convention for the same compound, confirming its identity as an oxazolidine-based NCA . Other oxazolidine derivatives (e.g., methyl or ethyl esters) would differ in:

- Solubility : Longer alkyl chains (e.g., benzyl vs. methyl) increase hydrophobicity (higher LogP).

- Stability : Benzyl esters are more resistant to hydrolysis than methyl esters, enhancing shelf life .

β-Benzyl L-Aspartic Acid Derivatives

Compared to non-NCA derivatives (e.g., β-benzyl L-aspartate), the N-carboxyanhydride form exhibits:

- Reactivity : NCAs undergo ring-opening polymerization, enabling peptide chain elongation, whereas free esters require activation for coupling .

- Toxicity: The NCA form may pose higher hazards (e.g., H302: harmful if swallowed) compared to non-reactive esters .

N-Carboxyanhydrides (NCAs) of Other Amino Acids

NCAs like L-Alanine NCA or L-Leucine NCA share similar polymerization applications but differ in:

- Storage Stability : Benzyl (S)-2,5-dioxooxazolidine-4-acetate requires stringent storage (-20°C) due to moisture sensitivity, whereas alanine NCA might be less hygroscopic .

Data Table: Key Properties of this compound vs. Hypothetical Analogues

| Property | This compound | Methyl (S)-2,5-Dioxooxazolidine-4-Acetate* | L-Alanine NCA* |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₅ | C₆H₇NO₅ | C₄H₅NO₃ |

| Molecular Weight (g/mol) | 249.22 | 161.13 | 115.09 |

| Melting Point (°C) | 120–122 | Not reported | 85–90 |

| LogP | 1.08 | 0.45 (predicted) | -0.2 |

| Storage Conditions | -20°C or 2–8°C | Room temperature (predicted) | -20°C |

| Hazard Statements | H302, H315, H319, H335 | H302 (predicted) | H315, H319 |

Biological Activity

Benzyl (S)-2,5-dioxooxazolidine-4-acetate, also known as β-benzyl L-aspartic acid N-carboxyanhydride, is a compound with notable biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in therapeutic contexts.

- Molecular Formula : CHNO

- Molecular Weight : 249.22 g/mol

- CAS Number : 13590-42-6

- Density : 1.332 g/cm³

- LogP : 1.0837

These properties contribute to the compound's stability and solubility, which are crucial for its biological activity.

This compound is believed to exert its biological effects through interactions with specific molecular targets within biological systems. The oxazolidine ring allows for hydrogen bonding with amino acids in proteins, while the benzyl group facilitates hydrophobic interactions. These interactions can modulate enzyme activity and receptor function, leading to various biological outcomes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzyl compounds possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

| Compound Type | Activity Type | Target Organisms |

|---|---|---|

| Benzyl Derivatives | Antibacterial | Bacillus subtilis (Gram-positive) |

| Antifungal | Candida albicans |

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Similar oxazolidine derivatives have shown selective toxicity towards cancer cells while sparing normal cells in various studies. For example, certain benzoxazole derivatives demonstrated cytotoxic effects on multiple cancer cell lines, including breast and lung cancer cells . This selectivity may be attributed to the structural characteristics of these compounds that allow them to preferentially target malignant cells.

Case Studies

- Enzyme Co-delivery Systems : A study explored the co-delivery of horseradish peroxidase (HRP) using this compound as a prodrug activation system. This approach showed promise in enhancing the efficacy of enzyme therapies by improving the bioavailability of HRP in tumor environments .

- Toxicological Assessments : Investigations into the repeated-dose toxicity of benzyl alkanoates indicated that compounds with similar structures exhibit low systemic toxicity. This research utilized read-across methodologies to predict the safety profiles of benzyl derivatives based on existing data from related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.